4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline
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Overview
Description
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline familyTyrosine kinase inhibitors are a class of drugs that block the action of enzymes involved in the activation of various proteins by signal transduction, which is crucial in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Substitution: The substitution of a chlorine atom at the 3-position of the phenyl ring.
Etherification: The formation of an ether bond between the phenyl ring and the 3-fluorobenzyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential as a tyrosine kinase inhibitor in the treatment of cancers, particularly those overexpressing HER2 (ErbB2).
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on proteins, which is a key step in signal transduction pathways. By inhibiting these enzymes, the compound can block the signaling pathways that promote cell proliferation and survival, making it effective in the treatment of certain cancers .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of breast cancer.
Gefitinib: A tyrosine kinase inhibitor used for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for non-small cell lung cancer and pancreatic cancer
Uniqueness
N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine is unique due to its specific chemical structure, which allows it to interact with different molecular targets and pathways compared to other tyrosine kinase inhibitors. Its unique combination of functional groups provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H14ClFN4O3 |
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Molecular Weight |
424.8 g/mol |
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C21H14ClFN4O3/c22-18-9-15(4-7-20(18)30-11-13-2-1-3-14(23)8-13)26-21-17-10-16(27(28)29)5-6-19(17)24-12-25-21/h1-10,12H,11H2,(H,24,25,26) |
InChI Key |
QVHYVRGGDJFGQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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